5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a 2,4-dichlorophenyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the formation of by-products and reduces waste generation.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as matrix metalloproteinases and kinases, which play crucial roles in various biological processes. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a single chlorine atom.
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazole-2-amine: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can enhance its biological activity and selectivity. The thiazole ring also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6Cl2N2S |
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Molecular Weight |
245.13 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
GBXKTYUWZPRMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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